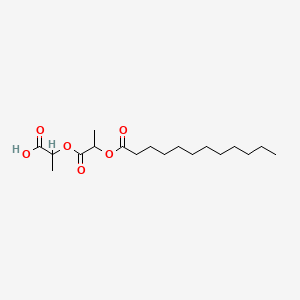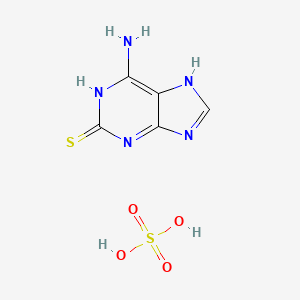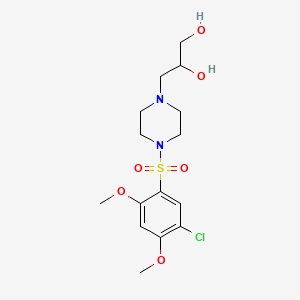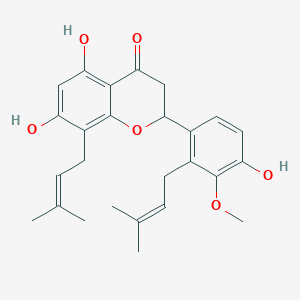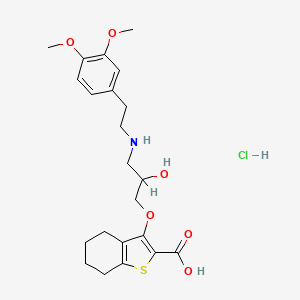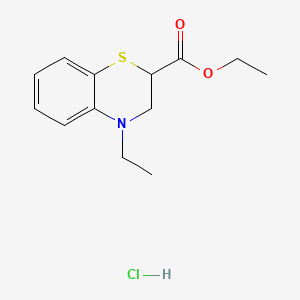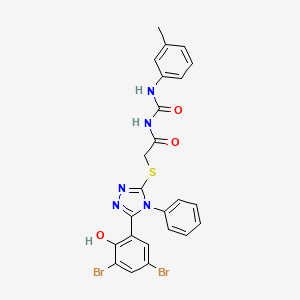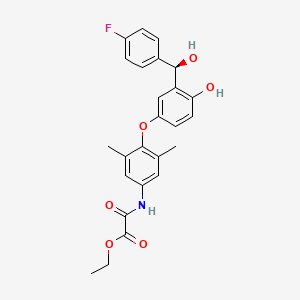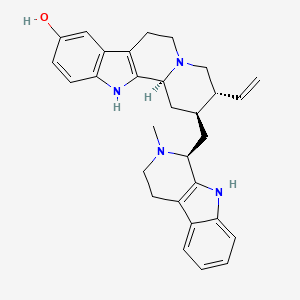
10-Hydroxyusambarine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxyusambarine is a monoterpenoid indole alkaloid, a class of compounds known for their diverse biological activities. This compound is derived from the plant species Strychnos usambarensis, which is native to tropical regions. The chemical structure of this compound includes a hydroxyl group attached to the usambarine skeleton, contributing to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyusambarine typically involves multiple steps, starting from simpler indole derivatives. The key steps include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis or other methods that construct the indole ring.
Functionalization: Introduction of the hydroxyl group at the 10th position is a critical step. This can be done using selective oxidation reactions.
Cyclization: The final step involves cyclization to form the complete alkaloid structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Strychnos usambarensis, remains a viable method. This involves:
Harvesting and Drying: The plant material is harvested and dried.
Extraction: Alkaloids are extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: 10-Hydroxyusambarine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 10-Hydroxyusambarine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in parasite metabolism, contributing to its antimalarial activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: It may interfere with signal transduction pathways, affecting cell growth and proliferation.
Comparación Con Compuestos Similares
Usambarine: Lacks the hydroxyl group at the 10th position.
11-Hydroxyusambarine: Similar structure with the hydroxyl group at the 11th position.
Strychnopentamine: Another alkaloid from the same plant with different biological activities.
Uniqueness: 10-Hydroxyusambarine is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its antimalarial activity, in particular, sets it apart from other similar compounds .
Propiedades
Número CAS |
42814-43-7 |
|---|---|
Fórmula molecular |
C30H34N4O |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
(2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-ol |
InChI |
InChI=1S/C30H34N4O/c1-3-18-17-34-13-11-23-24-16-20(35)8-9-26(24)32-30(23)28(34)15-19(18)14-27-29-22(10-12-33(27)2)21-6-4-5-7-25(21)31-29/h3-9,16,18-19,27-28,31-32,35H,1,10-15,17H2,2H3/t18-,19-,27-,28-/m0/s1 |
Clave InChI |
QYONROBEKPAESK-HVYZTVOGSA-N |
SMILES isomérico |
CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27 |
SMILES canónico |
CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





